N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the oxalamide backbone: This step involves the reaction of oxalyl chloride with an appropriate amine to form the oxalamide core.
Introduction of the 4-fluorobenzyl group: This is achieved through a nucleophilic substitution reaction where the 4-fluorobenzyl chloride reacts with the oxalamide intermediate.
Addition of the 2-hydroxy-2-methyl-4-(methylthio)butyl group: This step involves the reaction of the oxalamide intermediate with the appropriate alcohol or thiol under suitable conditions to introduce the hydroxy and methylthio functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various nucleophiles into the benzyl ring.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide can be compared with other oxalamide derivatives and compounds containing similar functional groups:
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(ethylthio)butyl)oxalamide: Similar structure but with an ethylthio group instead of methylthio.
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea: Similar structure but with a urea moiety instead of oxalamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-15(21,7-8-22-2)10-18-14(20)13(19)17-9-11-3-5-12(16)6-4-11/h3-6,21H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHYPZKGXGKHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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